H-1152 dihydrochloride

Description

Propriétés

IUPAC Name |

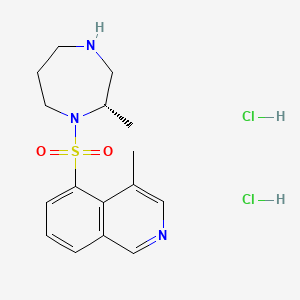

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOPDSJOLUQULZ-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880075 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871543-07-6, 451462-58-1 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

H-1152 dihydrochlorure a trouvé des applications dans divers domaines scientifiques :

Biologie cellulaire : Les chercheurs l’utilisent pour moduler les processus cellulaires influencés par les voies de signalisation ROCK.

Recherche sur le cancer : Son impact sur la migration cellulaire, l’invasion et la dynamique du cytosquelette le rend pertinent dans les études sur le cancer.

Neurosciences : L’inhibition de la ROCK affecte la croissance et la plasticité neuronales.

Recherche cardiovasculaire : Il joue un rôle dans la contraction des muscles lisses vasculaires.

Ingénierie tissulaire : H-1152 contribue aux études de régénération tissulaire.

Applications De Recherche Scientifique

Cancer Research

One of the prominent applications of this compound is in cancer research. By inhibiting specific kinases, it can potentially halt the progression of tumors by interfering with the signaling pathways that promote cancer cell growth and survival. Studies have shown that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that H-1152 may share similar properties.

Neuroscience

In neuroscience, the compound's ability to modulate kinase activity can influence neuroprotective mechanisms. Research indicates that inhibiting certain kinases may protect neurons from apoptosis (programmed cell death) during neurodegenerative processes, making it a candidate for further investigation in conditions like Alzheimer's disease.

Cardiovascular Research

The compound may also have implications in cardiovascular research. Kinase inhibitors are being studied for their role in regulating heart muscle contraction and vascular function. H-1152's effects on vascular smooth muscle cells could provide insights into treatments for hypertension and other cardiovascular diseases.

Case Studies and Research Findings

Mécanisme D'action

Les effets de H-1152 découlent de son inhibition de la ROCK. Les cibles moléculaires et les voies impliquées comprennent les GTPases Rho, la dynamique du cytosquelette d’actine et la phosphorylation de la myosine. En perturbant ces processus, il influence la motilité, la contractilité et la forme des cellules.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties

Key Observations :

- H-1152P and Ripasudil share the (2S)-2-methyl-1,4-diazepane sulfonyl group, but Ripasudil’s 4-fluoro substitution enhances ocular tissue penetration for glaucoma therapy .

- Fasudil , the parent compound, lacks stereospecific methyl groups, reducing ROCK-II selectivity compared to H-1152P .

Pharmacological and Functional Comparison

Key Findings :

- H-1152P exhibits 100-fold higher potency for ROCK-II than Fasudil, attributed to its methyl-substituted diazepane group .

- Ripasudil ’s 4-fluoro group improves aqueous solubility and ocular bioavailability, but its lower potency compared to H-1152P limits systemic use .

- H-7 inhibits multiple kinases (PKC, PKA) at micromolar concentrations, causing off-target effects absent in H-1152P .

Research Findings and Data

In Vitro Efficacy

- H-1152P (1 µM) reduced breast cancer cell migration by 85% in scratch assays, outperforming Fasudil (40% reduction at 10 µM) .

- Ripasudil (0.1 µM) increased trabecular meshwork cell permeability by 60%, critical for IOP reduction .

In Vivo Performance

Méthodes De Préparation

H-1152 dihydrochlorure peut être synthétisé en utilisant des voies et des conditions réactionnelles spécifiques. Malheureusement, les méthodes de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Les méthodes de production industrielle impliquent probablement une optimisation du rendement, de la pureté et de la capacité de production.

Activité Biologique

4-Methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is a compound that belongs to the class of isoquinolines and derivatives. This compound exhibits various biological activities, making it a subject of interest in pharmacological research. Its structure includes a sulfonamide group, which is known for its diverse therapeutic applications.

- IUPAC Name : 4-methyl-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline

- Molecular Formula : C₁₆H₂₁N₃O₂S

- Molecular Weight : 319.422 g/mol

- CAS Number : Not available

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with isoquinoline structures often exhibit antibacterial properties. For instance, related studies have shown that sulfonamide derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is crucial for this antibacterial action.

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are significant in treating conditions like Alzheimer's disease. In studies, certain derivatives showed strong inhibitory activity with IC₅₀ values significantly lower than standard drugs .

| Compound | IC₅₀ (µM) |

|---|---|

| Compound A | 2.14 ± 0.003 |

| Compound B | 0.63 ± 0.001 |

| Compound C | 21.25 (standard) |

3. Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of isoquinoline derivatives have been documented in various studies, suggesting their potential use in treating inflammatory conditions . The mechanism often involves the inhibition of specific pathways that lead to inflammation.

The biological activity of 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is primarily attributed to its ability to interact with various proteins and enzymes through phosphorylation processes. For example:

- It regulates smooth muscle contraction and cell motility via phosphorylation of DAPK3 and LIMK proteins .

- It also influences platelet aggregation by modulating signaling pathways involving NF-kappa-B .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Antibacterial Activity : In a comparative study on sulfonamide derivatives, it was found that compounds with similar structural motifs showed significant antibacterial effects against multiple strains, reinforcing the potential of this compound in antimicrobial therapy .

- Enzyme Inhibition Study : A recent investigation into the inhibitory effects on AChE demonstrated that certain synthesized derivatives exhibited potent inhibition comparable to established drugs like eserine .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of this compound typically involves multi-step reactions, including sulfonylation of the isoquinoline core and subsequent dihydrochloride salt formation. Key considerations include:

- Solvent selection : Dichloromethane (DCM) and ethanol are commonly used due to their compatibility with intermediates and ability to stabilize reactive groups .

- Catalysts : Base catalysts (e.g., sodium hydroxide) may facilitate sulfonylation, while temperature control (40–60°C) minimizes side reactions .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the dihydrochloride form .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the stereochemistry of the diazepane ring and sulfonyl group positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- HPLC with UV detection : Employ a C18 column and buffer system (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity and detect impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction design and predict biological activity?

- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and transition states, reducing trial-and-error experimentation .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions between computational predictions and experimental data?

Q. How do solubility and stability profiles impact experimental design?

- Buffer optimization : Use sodium acetate/acetic acid buffers (pH 4.6) to enhance aqueous solubility and prevent degradation .

- Long-term stability : Conduct accelerated degradation studies under varying temperatures and humidity to identify storage conditions .

Q. What factorial design approaches improve yield and reproducibility?

- Full factorial design : Test variables (e.g., temperature, catalyst loading) in a 2 matrix to identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. purity) .

Q. What mechanisms underlie its interaction with biological targets?

Q. How can AI-driven tools enhance experimental throughput?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.